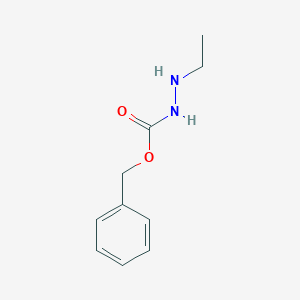

N'-Ethylhydrazinecarboxylic acid benzyl ester

説明

Synthesis Analysis

Several synthetic methods exist for preparing benzyl esters. One approach involves esterification reactions between carboxylic acids and alcohols. Triethylamine, for instance, mediates esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids, resulting in the formation of benzyl esters. Notably, this process does not affect alcohols, phenols, or amides, making it a versatile method .

Another interesting method involves benzyne-mediated esterification . Benzyne, an intermediate formed from benzenetriol, selectively reacts with carboxylic acids in the presence of alcohol, followed by transesterification. This approach can also promote lactonization and amidation reactions .

Additionally, a direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen demonstrates good functional group tolerance and high yields .

Molecular Structure Analysis

The molecular formula of N’-Ethylhydrazinecarboxylic acid benzyl ester is C₉H₁₂N₂O₂ . Its structure combines an ethylhydrazine group with a benzyl ester moiety. The IUPAC name for this compound is benzyl N-(ethylamino)carbamate .

Chemical Reactions Analysis

科学的研究の応用

Chemical Synthesis and Reactions

N'-Ethylhydrazinecarboxylic acid benzyl ester and its derivatives are primarily used in the synthesis of complex chemical structures. Its application in chemical synthesis is notable for the formation of sterically hindered triazolinones, which are challenging to obtain through other methods. This reagent simplifies the synthesis process and offers a milder reaction environment, making it invaluable for specific chemical reactions (Shao et al., 2006).

Material Science and Polymer Research

In material science, derivatives of N'-Ethylhydrazinecarboxylic acid benzyl ester are used to create complex molecular structures with specific properties. For instance, they play a role in the formation of Ni(II) complexes, which are known for their unique structural and magnetic characteristics. The Ni(II) complexes exhibit paramagnetic properties and have a distorted octahedral geometry, making them of interest in various material science applications (Bharty et al., 2011).

Pharmaceutical and Biomedical Applications

In the pharmaceutical sector, the ester and its derivatives have been utilized in the synthesis of compounds with potential therapeutic effects. For instance, derivatives of this ester were involved in the creation of apoptosis-inducing agents for breast cancer treatment, showcasing the compound's role in advancing cancer therapy (Gad et al., 2020). Additionally, they have been used in the synthesis of antibacterial and acetyl cholinesterase inhibitors, indicating a broad spectrum of potential biomedical applications (Siddiqui et al., 2017).

Spectroscopy and Structural Analysis

This ester is also instrumental in spectroscopy and structural analysis. Derivatives of N'-Ethylhydrazinecarboxylic acid benzyl ester have been synthesized and characterized, aiding in the understanding of molecular geometry, charge distribution, and bond analysis. These studies contribute to a deeper understanding of molecular interactions and properties (Bharty et al., 2015).

Photophysical Studies

In the field of photophysical studies, derivatives of this ester have been used to develop functionalized probes for amino acids, providing insights into short and long-wavelength emissions and contributing to the advancement of photophysical research (Frade et al., 2007).

特性

IUPAC Name |

benzyl N-(ethylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-11-12-10(13)14-8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXNNBWRJCOVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Ethylhydrazinecarboxylic acid benzyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)

![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)

![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)

![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)

![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)

![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)